
Trimethyl benzene-1,2,3-trisulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl benzene-1,2,3-trisulfonate is an organic compound characterized by a benzene ring substituted with three methyl groups and three sulfonate groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl benzene-1,2,3-trisulfonate typically involves the sulfonation of 1,2,3-trimethylbenzene. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to ensure the selective introduction of sulfonate groups at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels.
化学反応の分析
Types of Reactions: Trimethyl benzene-1,2,3-trisulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: Electrophilic substitution reactions can occur at the methyl or sulfonate positions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, sulfinate derivatives, and various substituted benzene compounds, depending on the reaction conditions and reagents used.
科学的研究の応用
Trimethyl benzene-1,2,3-trisulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Research explores its potential as a drug delivery agent and its role in the development of new pharmaceuticals.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of trimethyl benzene-1,2,3-trisulfonate involves its interaction with molecular targets through its sulfonate groups. These groups can form strong ionic bonds with positively charged sites on proteins or other biomolecules, influencing their structure and function. The pathways involved include enzyme inhibition, receptor binding, and modulation of signal transduction processes.
類似化合物との比較
1,2,4-Trimethylbenzene: Another isomer of trimethylbenzene with different substitution patterns.
1,3,5-Trimethylbenzene: Known for its symmetrical structure and different chemical properties.
Benzene-1,2,4-trisulfonate: A similar compound with sulfonate groups at different positions on the benzene ring.
Uniqueness: Trimethyl benzene-1,2,3-trisulfonate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in multiple fields.
特性
CAS番号 |
142086-53-1 |
|---|---|
分子式 |
C9H12O9S3 |
分子量 |
360.4 g/mol |
IUPAC名 |
trimethyl benzene-1,2,3-trisulfonate |
InChI |
InChI=1S/C9H12O9S3/c1-16-19(10,11)7-5-4-6-8(20(12,13)17-2)9(7)21(14,15)18-3/h4-6H,1-3H3 |
InChIキー |
JHPMVAMSLQHBCM-UHFFFAOYSA-N |
正規SMILES |
COS(=O)(=O)C1=C(C(=CC=C1)S(=O)(=O)OC)S(=O)(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


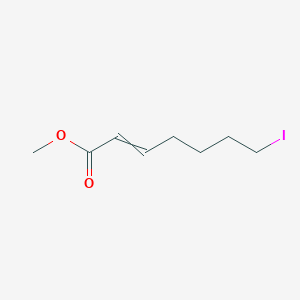
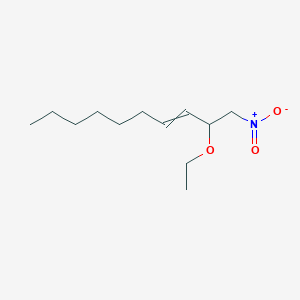
![3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene](/img/structure/B12557552.png)
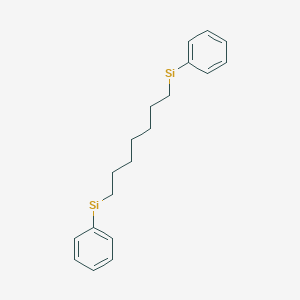
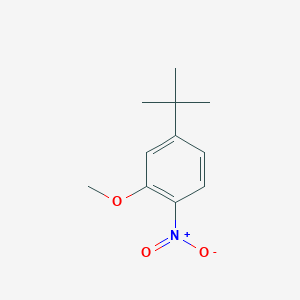
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine](/img/structure/B12557573.png)
![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B12557578.png)
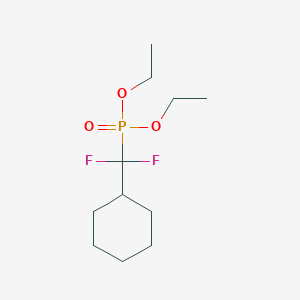
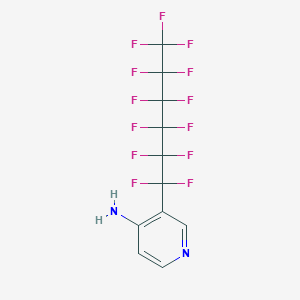
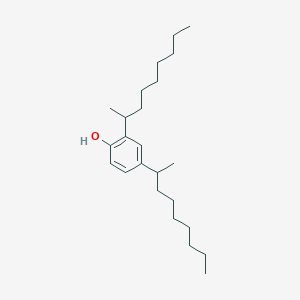
![1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol](/img/structure/B12557604.png)

![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)

